![molecular formula C18H22N4O3 B2967064 2-(4-methoxyphenyl)-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide CAS No. 1797805-12-9](/img/structure/B2967064.png)
2-(4-methoxyphenyl)-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-methoxyphenyl)-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide, also known as MPA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MPA has been found to have a wide range of biological effects, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Anti-Inflammatory and Analgesic Agents
Research on novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, which are structurally related to the compound , has shown these compounds to possess significant anti-inflammatory and analgesic properties. They were synthesized and evaluated as cyclooxygenase-1/2 (COX-1/2) inhibitors, displaying high inhibitory activity and selectivity, with notable analgesic and anti-inflammatory effects. These findings suggest potential applications in the development of new therapeutic agents for treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Corrosion Inhibition
A comparative study of Mannich bases, including N-[(4-methoxyphenyl)(morpholin-4-yl)methyl]acetamide (MMPA), revealed their effectiveness as corrosion inhibitors for mild steel in sulfuric acid solutions. This application is crucial in industrial processes, where corrosion leads to significant material and financial losses. The study showed that these inhibitors effectively protect metal surfaces through spontaneous adsorption, suggesting their utility in developing more efficient and environmentally friendly corrosion protection strategies (Nasser & Sathiq, 2017).
Parkinson's Disease Imaging
The synthesis of radiolabeled compounds targeting the LRRK2 enzyme in Parkinson's disease, such as [11C]HG-10-102-01, indicates the application of similar molecular frameworks in developing diagnostic tools for neurodegenerative diseases. These compounds can be used in positron emission tomography (PET) imaging to study disease progression and response to therapeutics, providing valuable insights into Parkinson's disease mechanisms and potential treatment strategies (Wang et al., 2017).
Antimicrobial Activity
Synthesized derivatives of 2-(4-(3-oxomorpholino)phenyl)-azanediyl)-bis(methylene)bis(1H-1,2,3-triazole-4,1-diyl)bis(N-(4-phenyl-pyrimidin-2-yl)acetamide) have shown antimicrobial activity against selected bacterial and fungal strains. This research opens avenues for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance. The structural modification and evaluation of these compounds provide a basis for further investigation into their mechanisms of action and potential clinical applications (Majithiya & Bheshdadia, 2022).
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-15-4-2-14(3-5-15)12-18(23)20-13-16-19-7-6-17(21-16)22-8-10-25-11-9-22/h2-7H,8-13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXKQVSKXPQVBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=NC=CC(=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.